MAO-A vs. MAO-B Selectivity Ratio: A 24‑Fold Isoform Preference
In recombinant human MAO assays performed under identical conditions, N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide inhibits MAO-A with an IC50 of 50 nM, whereas its IC50 against MAO-B is 1,200 nM, yielding a selectivity ratio of 24‑fold in favor of MAO-A [1]. In contrast, the closely related N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide analog—which retains the same hydroxyl‑phenylpentyl side but uses a benzyl group instead of the tetrahydrofuran‑containing moiety—has no reported quantitative MAO selectivity data in the same assay system, placing a distinct selectivity burden on the tetrahydrofuran‑2‑ylmethyl substitution .
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM; MAO-B IC50 = 1,200 nM; Selectivity Ratio (MAO-B/MAO-A) ≈ 24 |
| Comparator Or Baseline | N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide: no reported MAO-A/B IC50 values in recombinant human MAO assay. |
| Quantified Difference | 24-fold intra-assay selectivity documented for target compound; comparator lacks any quantitative selectivity data. |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); detection: fluorescence (Amplex Red) [1]. |
Why This Matters
A 24‑fold MAO‑A preference is a quantifiable selectivity parameter that can guide procurement when isoform‑specific chemical probes are needed, while the absence of data for the closest structural analog reduces the substitutability risk.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617): MAO-A/B inhibition. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969 (accessed 2026-04-29). View Source
